molecular formula C12H13NO3 B10902264 7'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

7'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

Cat. No.: B10902264
M. Wt: 219.24 g/mol
InChI Key: FWBWUUGMXXAWPE-UHFFFAOYSA-N
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Description

“7’-ethylspiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one” is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7’-ethylspiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one” typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Spirocyclization: The dioxolane ring is introduced through a spirocyclization reaction, where a suitable precursor undergoes cyclization in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“7’-ethylspiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the indole or dioxolane rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents at specific positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of “7’-ethylspiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Spiroindolones: Compounds with similar spiro linkage involving indole and other ring systems.

    Dioxolane Derivatives: Compounds featuring the dioxolane ring structure.

Uniqueness

“7’-ethylspiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one” is unique due to its specific combination of indole and dioxolane rings, along with the ethyl substitution. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

7'-ethylspiro[1,3-dioxolane-2,3'-1H-indole]-2'-one

InChI

InChI=1S/C12H13NO3/c1-2-8-4-3-5-9-10(8)13-11(14)12(9)15-6-7-16-12/h3-5H,2,6-7H2,1H3,(H,13,14)

InChI Key

FWBWUUGMXXAWPE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C3(C(=O)N2)OCCO3

solubility

27.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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